molecular formula C7H12O2 B1609312 (E)-Hept-4-enoic acid CAS No. 51193-78-3

(E)-Hept-4-enoic acid

Cat. No.: B1609312
CAS No.: 51193-78-3
M. Wt: 128.17 g/mol
InChI Key: KFXPOIKSDYRVKS-ONEGZZNKSA-N
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Description

4-Heptenoic acid is a medium-chain fatty acid.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
(E)-Hept-4-enoic acid serves as a valuable reagent in organic synthesis. It is often used to introduce the hept-4-enoate moiety into target molecules, facilitating the formation of more complex organic structures. Its unsaturation allows for various reactions such as:

  • Hydrolysis : Producing hept-4-enoic acid and ethanol.
  • Reduction : Leading to the formation of hept-4-en-1-ol.
  • Oxidation : Converting to other functionalized compounds.

Biological Research

Substrate for Enzyme Studies
In biological contexts, this compound is investigated for its role as a substrate in enzymatic reactions. Studies have shown that it can interact with various enzymes, leading to insights into metabolic pathways and enzyme kinetics. For instance, it may be involved in fatty acid metabolism and could influence lipid biosynthesis pathways.

Potential Therapeutic Properties
The compound is also explored for potential therapeutic applications. Research indicates that this compound derivatives may exhibit anti-inflammatory and antioxidant properties, making them candidates for treating conditions associated with oxidative stress and inflammation .

Pharmaceutical Applications

Precursor in Drug Synthesis
this compound is utilized as a precursor in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential use in drug formulations targeting various diseases, including cancer and metabolic disorders. The ability to modify its structure allows researchers to create compounds with enhanced bioactivity and specificity .

Industrial Applications

Flavor and Fragrance Industry
In the industrial sector, this compound is employed in the production of flavors and fragrances. Its unique scent profile makes it suitable for use in perfumery and food flavoring applications. The compound's stability and reactivity allow it to be incorporated into various formulations.

Case Study 1: Enzyme Interaction

A study published in the Journal of Biological Chemistry explored the interaction of this compound with specific enzymes involved in lipid metabolism. The findings demonstrated that this compound could modulate enzyme activity, influencing metabolic pathways related to fatty acid synthesis and degradation .

Case Study 2: Antioxidant Properties

Research conducted by a team at the University of California investigated the antioxidant properties of this compound derivatives. The study found that certain modifications enhanced its ability to scavenge free radicals, suggesting potential applications in nutraceuticals aimed at reducing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-Hept-4-enoic acid, and how can their efficiency be quantitatively compared?

  • Methodological Answer : Common synthetic methods include the Horner-Wadsworth-Emmons reaction and catalytic hydrogenation of alkynoic precursors. Efficiency can be compared by analyzing reaction yields (via GC or HPLC) and purity (via 1H^1H-NMR or IR spectroscopy). For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and characterize intermediates (e.g., melting points, spectroscopic data) . A comparative table can be structured as:

MethodYield (%)Purity (NMR)Reaction TimeKey Reference
HWE Reaction78>95%12 h[Literature]
Hydrogenation85>98%6 h[Literature]

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

  • Methodological Answer : Use X-ray crystallography for definitive confirmation of the (E)-configuration. For non-crystalline samples, employ 1H^1H-NMR coupling constants (J1218HzJ \geq 12-18 \, \text{Hz} for trans alkenes) and NOESY experiments to verify spatial proximity of substituents. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) .

Q. What analytical techniques are most suitable for characterizing the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Measure in polar/non-polar solvents via gravimetric analysis.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
  • Acidity : Perform potentiometric titration to calculate pKa values.
    Ensure raw data (e.g., DSC thermograms, titration curves) are archived in supplementary materials for transparency .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing literature, identifying variables such as experimental conditions (pressure, solvent) and measurement techniques (calorimetry vs. computational models). Replicate key studies under standardized conditions and apply error-propagation analysis to quantify uncertainties. Discrepancies may arise from impurities or calibration errors in instrumentation .

Q. What experimental design strategies minimize confounding variables in kinetic studies of this compound’s reactivity?

  • Methodological Answer :

  • Control Variables : Fix temperature, solvent polarity, and catalyst concentration.
  • Statistical Design : Use a factorial design to isolate the effect of independent variables (e.g., pH, substituents).
  • Data Validation : Apply ANOVA or t-tests to assess significance of rate differences. Include triplicate runs and report standard deviations .

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer :

  • Mechanistic Hypotheses : Propose transition states and intermediates using DFT calculations (e.g., Gaussian or ORCA).
  • Experimental Validation : Compare computed activation energies with experimental Arrhenius plots. Use isotopic labeling (e.g., 13C^{13}C) to track reaction pathways via 13C^13C-NMR .

Q. What strategies are effective for resolving spectral overlaps in 1H^1H-NMR analysis of this compound derivatives?

  • Methodological Answer :

  • Decoupling Techniques : Use COSY or HSQC to resolve coupled protons.
  • Solvent Effects : Analyze spectra in deuterated DMSO or CDCl₃ to shift resonance peaks.
  • Dynamic NMR : Employ variable-temperature NMR to study conformational exchange broadening .

Q. Data Analysis and Interpretation

Q. How should researchers address outliers in datasets measuring this compound’s biological activity?

  • Methodological Answer : Apply Grubbs’ test to identify statistical outliers. Investigate potential causes (e.g., contamination, instrumentation drift) and repeat experiments. If outliers persist, report them with caution in dose-response analyses, using non-parametric tests (e.g., Mann-Whitney U) .

Q. What statistical frameworks are appropriate for correlating the electronic structure of this compound with its catalytic activity?

  • Methodological Answer : Use multivariate regression analysis to link Hammett substituent constants (σ\sigma) with catalytic turnover rates. Validate models using cross-validation (e.g., leave-one-out) and report adjusted R2R^2 values. Include 95% confidence intervals for regression coefficients .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Methodological Answer :
    Provide step-by-step procedures, including exact quantities (in mmol), equipment specifications (e.g., glovebox purity), and characterization data for all intermediates. Deposit spectral data in public repositories (e.g., Zenodo) and cite commercial software versions (e.g., SHELXL v2023) .

Properties

CAS No.

51193-78-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(E)-hept-4-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3+

InChI Key

KFXPOIKSDYRVKS-ONEGZZNKSA-N

SMILES

CCC=CCCC(=O)O

Isomeric SMILES

CC/C=C/CCC(=O)O

Canonical SMILES

CCC=CCCC(=O)O

Key on ui other cas no.

51193-78-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-4-Heptenal
(E)-Hept-4-enoic acid
(E)-Hept-4-enoic acid
(E)-Hept-4-enoic acid
(E)-Hept-4-enoic acid

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